Ethylene-d4-diamine dihydrochloride

Übersicht

Beschreibung

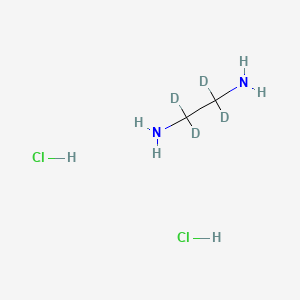

Ethylene-d4-diamine dihydrochloride is a deuterated derivative of ethylenediamine, a compound widely used in various chemical applications. The deuterium atoms replace the hydrogen atoms in the ethylene backbone, making it useful in specific scientific research applications, particularly in studies involving isotopic labeling. The molecular formula of this compound is H2NCD2CD2NH2 · 2HCl, and it has a molecular weight of 137.04 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethylene-d4-diamine dihydrochloride can be synthesized by reacting deuterated ethylene (Ethylene-d4) with ammonia in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete substitution of hydrogen atoms with deuterium atoms. The reaction can be represented as follows:

C2D4+2NH3+2HCl→H2NCD2CD2NH2⋅2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where deuterated ethylene and ammonia are combined under high pressure and temperature. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product with high isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethylene-d4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form ethylene-d4-diamine.

Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halides like sodium chloride (NaCl) and other electrophiles are used under basic conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Ethylene-d4-diamine.

Substitution: Various substituted ethylene-d4-diamine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiepileptic Agent

Ethylene-d4-diamine dihydrochloride has been studied for its potential use as an antiepileptic agent. Research indicates that it can reduce seizures induced by proconvulsants in animal models, suggesting its utility in the development of new treatments for epilepsy .

Drug Development

Due to its structural properties, this compound is used in the synthesis of various pharmaceuticals. Its role as a building block in drug formulation allows for the development of compounds with enhanced therapeutic effects. For example, it has been utilized in the synthesis of antihistamines and other therapeutic agents .

Materials Science

Polymer Synthesis

In materials science, this compound serves as a precursor for the synthesis of polyamides and other polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of high-performance materials used in aerospace and automotive industries .

Epoxy Resins

The compound is also employed in the formulation of epoxy resins. These resins are widely used in coatings, adhesives, and composite materials due to their excellent adhesion and chemical resistance properties. This compound contributes to the curing process of these resins, improving their performance characteristics .

Analytical Chemistry

NMR Spectroscopy

this compound is utilized as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium allows for clearer spectral analysis by reducing background noise from hydrogen atoms. This application is crucial for structural elucidation of organic compounds .

Mass Spectrometry

In mass spectrometry, this compound can serve as a derivatizing agent to enhance the detection sensitivity of various analytes. Its ability to form stable complexes with metal ions makes it valuable for trace analysis in environmental and biological samples .

Case Studies

Wirkmechanismus

The mechanism of action of Ethylene-d4-diamine dihydrochloride involves its behavior as a nucleophile in various chemical reactions. The deuterium atoms provide stability and allow for precise tracking in isotopic studies. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing reaction pathways and outcomes .

Vergleich Mit ähnlichen Verbindungen

Ethylene-d4-diamine dihydrochloride is compared with other similar compounds such as:

Ethylenediamine: The non-deuterated form, widely used in chemical synthesis.

Ethylenediamine-15N2 dihydrochloride: Another isotopically labeled derivative used in nitrogen-15 labeling studies.

Ethylenediaminetetraacetic-d12 acid: A deuterated form of ethylenediaminetetraacetic acid used in chelation studies.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed isotopic studies. Its applications in various fields make it a valuable compound for scientific research .

Biologische Aktivität

Ethylene-d4-diamine dihydrochloride (EDDA-d4) is a deuterated analog of ethylenediamine, characterized by the incorporation of deuterium atoms into its molecular structure. This compound, with the chemical formula H2NCD2CD2NH2 · 2HCl, is notable for its unique isotopic properties, making it a valuable tool in various scientific and industrial applications. This article explores the biological activity of EDDA-d4, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target of Action

EDDA-d4 functions primarily as a chelating agent, forming complexes with metal ions that can influence various biochemical processes. Its ability to bind to metal ions is beneficial in research applications, particularly in studying enzyme activities and metabolic pathways.

As a contact sensitizer, EDDA-d4 can induce local and generalized allergic reactions. This property highlights its relevance in pharmacological contexts, particularly concerning skin sensitization and potential therapeutic uses in neurology. Studies have indicated that EDDA-d4 may reduce seizure activity when administered alongside proconvulsants, suggesting its utility in managing certain neurological conditions.

Cellular Effects

EDDA-d4 impacts cellular functions by interacting with various signaling pathways, affecting gene expression and cellular metabolism. Its role as a chelating agent allows it to modulate enzyme activities and influence metabolic pathways significantly.

Absorption and Bioavailability

Upon administration, EDDA-d4 exhibits a bioavailability of approximately 34%, largely due to a significant first-pass effect. This pharmacokinetic profile is crucial for understanding how the compound behaves within biological systems and its implications for therapeutic use.

Transport and Distribution

After administration, EDDA-d4 is distributed throughout the body, influencing various tissues and cellular compartments. Its distribution patterns are essential for determining its biological effects and potential therapeutic applications.

Research Applications

EDDA-d4's unique isotopic labeling properties make it particularly useful in various research domains:

- Biochemical Studies : It aids in tracing metabolic pathways and understanding drug interactions within biological systems.

- Pharmacological Research : Its ability to modify pharmacokinetic profiles enhances the study of drug behavior in vivo.

- Industrial Applications : Utilized in synthesizing deuterated polymers and materials for specialized applications.

Neuropharmacological Studies

In recent studies involving animal models, EDDA-d4 has demonstrated potential neuroprotective effects. For instance, when administered with proconvulsants, it exhibited a reduction in seizure frequency, indicating possible applications in epilepsy management. Such findings highlight the compound's therapeutic potential beyond its traditional uses.

Allergic Reaction Studies

Research has also focused on EDDA-d4's role as a contact sensitizer. In controlled experiments, subjects exposed to EDDA-d4 showed varying degrees of allergic reactions, which were quantitatively assessed. These studies are critical for understanding the safety profile of EDDA-d4 in pharmaceutical formulations.

Summary of Biological Activity

The following table summarizes key aspects of the biological activity of this compound:

| Aspect | Details |

|---|---|

| Chemical Formula | H2NCD2CD2NH2 · 2HCl |

| Bioavailability | Approximately 34% due to first-pass metabolism |

| Mechanism of Action | Chelating agent; influences enzyme activity and gene expression |

| Therapeutic Potential | Reduces seizure activity; potential use in neurology |

| Research Applications | Tracing metabolic pathways; studying drug behavior; industrial synthesis |

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterioethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1D2,2D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHBFEVZJLBKEH-RIZDZYNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34334-71-9 | |

| Record name | Ethylene-d4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.